molecular formula C13H14F6O B13698173 2-(4-Tert-butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol CAS No. 22796-15-2

2-(4-Tert-butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Cat. No.: B13698173
CAS No.: 22796-15-2
M. Wt: 300.24 g/mol
InChI Key: SFLJPJLXJXMIOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Tert-butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (CAS 22796-15-2) is a chemical compound of significant interest in advanced organic synthesis and catalysis, belonging to the class of hexafluoroisopropanol (HFIP) derivatives . This compound shares and enhances the unique physicochemical properties of its parent molecule, HFIP, which is renowned as a powerful solvent and promoter in synthetic chemistry . HFIP is characterized by its strong hydrogen bond donor ability, high polarity, and significant acidity (pKa ~9.3), which enables it to facilitate challenging transformations . It acts as a superior solvent for reactions involving strong electrophiles and oxidations, and is particularly effective in Lewis acid-catalyzed processes, such as the ring-opening of epoxides . Researchers leverage the power of HFIP and its derivatives in innovative ways, such as in single-electron transfer (SET) reactions for the intramolecular synthesis of valuable nitrogen- and oxygen-containing heterocycles (pyrrolidines, piperidines, and lactones), which are key structural motifs in medicinal chemistry . Furthermore, HFIP has been demonstrated to serve as an excellent medium for the oxidation of sulfides to sulfoxides and in domino annulation reactions to construct tetrahydroquinoline scaffolds, often without the need for additional metal catalysts . Beyond synthetic chemistry, HFIP finds application in material science for electrospinning polymers like poly(glycolic acid) into nanofibers, and in biochemistry to solubilize peptides and disrupt protein aggregates . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

22796-15-2

Molecular Formula

C13H14F6O

Molecular Weight

300.24 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C13H14F6O/c1-10(2,3)8-4-6-9(7-5-8)11(20,12(14,15)16)13(17,18)19/h4-7,20H,1-3H3

InChI Key

SFLJPJLXJXMIOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthesis via Fluorination of Aromatic Precursors

This method involves the initial synthesis of a suitable aromatic precursor, such as 4-tert-butylphenyl derivatives, followed by selective fluorination at the appropriate position.

  • Step 1: Preparation of the Aromatic Precursor
    The aromatic ring, bearing the tert-butyl substituent, is synthesized via Friedel-Crafts alkylation, where tert-butyl chloride reacts with benzene derivatives under Lewis acid catalysis (e.g., AlCl₃). This step yields 4-tert-butylbenzene.

  • Step 2: Introduction of the Fluorinated Side Chain
    The fluorinated chain, specifically the hexafluoropropan-2-ol moiety, can be introduced through nucleophilic substitution reactions or via fluorination of suitable intermediates. For example, the use of fluorosulfuryl compounds such as fluorosulfuryl isocyanate (HFC) facilitates the formation of the fluorosulfonyl carbamate intermediate, which can be subsequently transformed into the target compound.

Fluorosulfurylation of Alcohols

Based on recent research, a notable approach involves fluorosulfurylation of alcohols using fluorosulfuryl isocyanate (HFC) as a key reagent:

  • Step 1: Formation of Fluorosulfonyl Carbamate
    React 1,1,1,3,3,3-hexafluoropropan-2-ol with fluorosulfuryl isocyanate in dichloromethane (DCM) at room temperature, with DABCO as a base catalyst. The reaction proceeds via nucleophilic attack of the alcohol on the electrophilic fluorosulfuryl isocyanate, forming a fluorosulfonyl carbamate intermediate.

  • Step 2: Aromatic Substitution
    The intermediate can then be coupled with the aromatic ring bearing the tert-butyl group, often through a substitution reaction facilitated by the carbamate's reactivity, yielding the target compound.

  • Reaction Conditions and Monitoring
    The fluorosulfurylation typically requires mild conditions (0–25°C) and monitoring via NMR spectroscopy (particularly $$^{19}$$F NMR) to confirm completion.

Alternative Routes via Organofluorine Precursors

Another route involves the use of perfluorinated reagents such as perfluorinated alkyl halides or acids, which can be coupled with aromatic precursors through nucleophilic substitution or cross-coupling reactions, although these are less common due to their complexity and cost.

Summary of Key Reaction Parameters

Method Key Reagents Conditions Yield Remarks
Fluorosulfurylation Fluorosulfuryl isocyanate, DABCO 0–25°C, room temperature Up to 99% Precise control of temperature and reaction time critical
Aromatic functionalization Friedel-Crafts alkylation, fluorination reagents Reflux, inert atmosphere Variable Requires multiple steps, potential for regioselectivity issues

Notable Research and Data

  • Fluorosulfurylation Approach : Recent studies have demonstrated that fluorosulfuryl isocyanate reacts efficiently with alcohols to produce fluorosulfonyl derivatives, which can be further functionalized to obtain the target compound with high yield and purity.

  • Reaction Monitoring : Use of $$^{19}$$F NMR spectroscopy is essential for tracking fluorination progress, with characteristic signals at around $$\delta = 55.2$$ ppm indicating the fluorosulfonyl group formation.

  • Purification : Post-reaction, purification typically involves vacuum evaporation and chromatography on silica gel to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Tert-butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues with Aromatic Substitutions

Key analogues differ in substituents on the phenyl ring, which influence physicochemical properties and applications:

Compound Name Substituent Molecular Weight Key Applications/Properties Reference CAS/Evidence
2-(4-Bromophenyl)-...-hexafluoropropan-2-ol 4-Bromo 323.03 Intermediate in organic synthesis 2402-72-4
2-(3-Aminophenyl)-...-hexafluoropropan-2-ol 3-Amino 262.12 Precursor for bioactive molecules 2402-67-7
2-(2-Amino-5-tert-butylphenyl)-... 2-Amino-5-tert-butyl 315.25 Potential CNS-penetrant agents 84649-61-6
Target Compound 4-Tert-butyl ~316.25* Solvent modifier, medicinal chemistry N/A

*Estimated based on structural similarity.

  • 4-Bromophenyl Derivative : The bromine atom enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable for constructing complex aromatics .
  • 3-Aminophenyl Derivative: The amino group allows further functionalization (e.g., amide bond formation), useful in drug discovery .

Solvent and Reaction Performance

  • HFIP (Parent Compound): Used as a solvent in electrochemical and oxidative coupling reactions due to its high polarity and ability to stabilize cationic intermediates.
  • However, steric hindrance could diminish its efficacy in stabilizing radical cations compared to HFIP .

Biological Activity

2-(4-Tert-butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, commonly referred to as hexafluoroisopropanol (HFIP), is a fluorinated alcohol with significant interest in various fields due to its unique chemical properties. This compound has been studied for its biological activity, particularly in relation to its potential therapeutic applications and its effects on biological systems.

  • Molecular Formula : C₁₄H₁₈F₆O
  • Molar Mass : 368.28 g/mol
  • Physical State : Liquid at room temperature
  • Solubility : Highly soluble in water and organic solvents

HFIP exhibits strong protein-denaturing activity, which is attributed to its ability to disrupt secondary structures in proteins. This characteristic makes it a valuable solvent for dissolving peptide aggregates, such as amyloid beta (Aβ) peptides, which are associated with neurodegenerative diseases like Alzheimer's disease . The compound's ability to induce structural changes in proteins can influence various cellular processes.

Therapeutic Applications

  • Prion Diseases : HFIP has been investigated for its potential use in treating prion diseases. Research indicates that it can suppress the conversion of normal prion protein (PrP^C) into the pathogenic form (PrP^Sc) in neuroblastoma cells . While HFIP shows promise as a therapeutic agent due to its ability to cross the blood-brain barrier, concerns about cytotoxicity at higher concentrations limit its clinical application.
  • Anti-inflammatory Effects : Studies have shown that HFIP can reduce the secretion of inflammatory mediators in endotoxin-stimulated models. This suggests potential applications in managing inflammatory conditions .
  • Neurodegenerative Diseases : The compound's ability to dissolve peptide aggregates positions it as a candidate for research into treatments for conditions like Alzheimer's disease. Its non-specific α-helix-inducing activity may also have implications for protein misfolding disorders .

Cytotoxicity and Safety Profile

While HFIP is generally considered non-toxic at clinically relevant concentrations, cytotoxicity increases significantly at concentrations above 20 mM. This necessitates careful dosage considerations when exploring its therapeutic potential .

Study 1: Prion Disease Treatment

A study explored HFIP's effects on recombinant PrP and scrapie-infected neuroblastoma cells. Results indicated a decrease in the PK resistance of PrP^Sc upon treatment with HFIP, suggesting altered structural properties that could influence disease progression .

Study 2: Inflammatory Response Modulation

In another investigation, HFIP was shown to improve survival rates in septic peritonitis models by modulating inflammatory responses. This highlights its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Biological ActivityEffect/OutcomeReference
Prion Disease TreatmentSuppresses conversion of PrP^C to PrP^Sc
Anti-inflammatory EffectsReduces inflammatory mediator secretion
Neurodegenerative DiseasesDissolves peptide aggregates; potential therapeutic use
CytotoxicityIncreased at concentrations >20 mM

Q & A

Q. Basic

  • NMR Spectroscopy : ¹⁹F NMR is critical for confirming the hexafluoropropanol moiety (δ ~ -75 ppm for CF₃ groups). ¹H NMR resolves tert-butyl protons (δ ~1.3 ppm) and aromatic protons (δ ~7.2–7.5 ppm) .
  • X-ray Crystallography : Resolves steric effects of the tert-butyl group and hydrogen-bonding interactions involving the hydroxyl group .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₃H₁₅F₆O) with an error margin <2 ppm .

How does the compound’s electronic structure influence its reactivity in hydrogen-bonding applications?

Advanced
The hydroxyl group acts as a strong hydrogen-bond donor, while the electron-withdrawing CF₃ groups enhance acidity (pKa ~5–7). Methodological approaches include:

  • Computational Studies : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model H-bond strength and predict interaction sites with biological targets like kinases .
  • Experimental Validation : Titration calorimetry (ITC) quantifies binding affinities with receptors (e.g., Kd values <10 μM reported for similar fluorinated alcohols) .

What strategies resolve contradictions in reported reaction yields for fluorinated intermediates?

Advanced
Discrepancies often arise from trace moisture or varying fluorination protocols. Solutions include:

  • DoE (Design of Experiments) : Systematic variation of reaction parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions .
  • In-situ Monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation, reducing side-product generation .
  • Reproducibility Checks : Collaborative validation across labs using standardized protocols (e.g., ACS Guidelines for Fluorination) .

How can computational modeling predict the compound’s stability under different pH conditions?

Q. Advanced

  • Molecular Dynamics (MD) Simulations : Simulate hydrolysis pathways at varying pH (e.g., accelerated degradation at pH <3 or >10) .
  • pKa Prediction Tools : Software like MarvinSketch or ACD/Labs estimates protonation states, guiding buffer selection for storage .

What safety protocols are critical for handling this compound in laboratory settings?

Q. Basic

  • PPE : Nitrile gloves, safety goggles, and fluoropolymer-coated lab coats prevent dermal exposure .
  • Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated byproducts .
  • Waste Disposal : Segregate fluorinated waste for incineration at >1000°C to prevent environmental release .

How do structural modifications to the tert-butyl group impact biological activity?

Q. Advanced

  • SAR Studies : Replacing tert-butyl with smaller alkyl groups (e.g., isopropyl) reduces steric hindrance, altering binding kinetics with enzymes like cytochrome P450 .
  • Fluorine Scanning : Introducing additional fluorine atoms on the phenyl ring enhances metabolic stability (e.g., t½ increased from 2h to 8h in hepatic microsomes) .

What mechanistic insights explain its role as a catalyst in asymmetric synthesis?

Advanced
The compound’s chiral hexafluoropropanol moiety facilitates enantioselective catalysis via:

  • H-Bonding Networks : Stabilizes transition states in aldol reactions (e.g., ee >90% reported for prochiral ketones) .
  • Fluorophilic Effects : Weak interactions between CF₃ groups and π-systems enhance substrate orientation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.